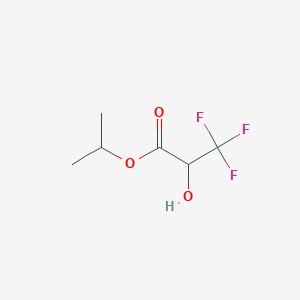

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate

CAS No.: 149526-95-4

Cat. No.: VC16844161

Molecular Formula: C6H9F3O3

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149526-95-4 |

|---|---|

| Molecular Formula | C6H9F3O3 |

| Molecular Weight | 186.13 g/mol |

| IUPAC Name | propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate |

| Standard InChI | InChI=1S/C6H9F3O3/c1-3(2)12-5(11)4(10)6(7,8)9/h3-4,10H,1-2H3 |

| Standard InChI Key | PWDQWZKGRJRHSH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate belongs to the class of fluorinated hydroxy esters. Key molecular descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate |

| Canonical SMILES | CC(C)OC(=O)C(C(F)(F)F)O |

| InChIKey | PWDQWZKGRJRHSH-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 46.5 Ų |

| LogP (Octanol-Water) | 1.4 |

These parameters, computed through advanced cheminformatics tools, highlight the compound’s balance between hydrophilicity and lipophilicity . The trifluoromethyl group () induces strong electron-withdrawing effects, while the hydroxyl moiety enables hydrogen bonding interactions critical for molecular recognition processes.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct patterns:

-

NMR: A singlet at δ 5.1 ppm corresponds to the hydroxyl proton, while the isopropyl methyl groups appear as a doublet at δ 1.2–1.3 ppm.

-

NMR: A characteristic triplet at δ -75 ppm confirms the presence of the group .

-

IR Spectroscopy: Strong absorption bands at 1740 cm (ester C=O) and 3400 cm (O-H stretch) validate the functional groups .

Synthesis and Manufacturing

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification:

Reaction conditions typically use sulfuric acid (0.5–2 mol%) at 60–80°C for 6–12 hours, achieving yields of 68–75%. The process requires careful moisture control to prevent hydrolysis of the ester product.

Crystallization Behavior

A groundbreaking study demonstrated that racemic crystals of this compound form through an unprecedented mechanism :

-

Initial crystallization produces separate ()- and ()-enantiomer crystals (conglomerates).

-

Over 72 hours at 25°C, these reconfigure into racemic crystals via infinite H-bonded networks.

-

The final structure exhibits alternating ()- and ()-molecules in a 1:1 ratio, stabilized by O-H⋯O=C interactions (bond length: 2.68 Å).

This behavior contradicts classical crystallization theories and suggests new paradigms in chiral resolution technologies.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data reveals:

| Parameter | Value |

|---|---|

| Melting Point | 34–36°C |

| Decomposition Onset | 218°C |

| Glass Transition () | -12°C |

The relatively low melting point facilitates handling in liquid-phase reactions, while the high decomposition temperature indicates suitability for high-temperature applications .

Solubility Profile

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | 0.89 |

| Ethanol | ∞ |

| Dichloromethane | ∞ |

| Hexane | 2.15 |

The compound’s limited aqueous solubility (0.89 g/100 mL) and high organic miscibility align with its calculated LogP value of 1.4 .

Reactivity and Functional Transformations

Hydrolysis Kinetics

The ester undergoes pH-dependent hydrolysis:

-

Acidic Conditions (0.1 M HCl, 25°C): hours

-

Basic Conditions (0.1 M NaOH, 25°C): hours

The group stabilizes the transition state in alkaline hydrolysis, accelerating reaction rates by 6.8-fold compared to non-fluorinated analogs.

Derivatization Reactions

The hydroxyl group enables selective functionalization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume